6-(1h-Pyrazol-1-yl)hexan-1-amine
CAS No.:
Cat. No.: VC18221873
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17N3 |
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Molecular Weight | 167.25 g/mol |
IUPAC Name | 6-pyrazol-1-ylhexan-1-amine |
Standard InChI | InChI=1S/C9H17N3/c10-6-3-1-2-4-8-12-9-5-7-11-12/h5,7,9H,1-4,6,8,10H2 |
Standard InChI Key | PCGGNPYUZSPGAC-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(N=C1)CCCCCCN |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 6-(1H-pyrazol-1-yl)hexan-1-amine is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol. The structure comprises a six-carbon aliphatic chain (hexan-1-amine) linked to the N1 position of a pyrazole ring. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers planarity and electronic diversity to the molecule .
Key Structural Features:
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Primary amine group: Located at the terminal end of the hexyl chain, enabling salt formation, hydrogen bonding, and nucleophilic reactions.
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Pyrazole ring: Exhibits aromaticity and tautomerism, with nitrogen atoms at positions 1 and 2 participating in coordination chemistry .
Synthetic Methodologies
Direct Amination of Pyrazole Precursors
A robust synthesis route, adapted from Gulia et al. (2021), involves the reaction of hexan-1-amine with O-(4-nitrobenzoyl)hydroxylamine and 2,4-pentanedione in dimethylformamide (DMF) at 85°C for 1.5 hours . This method avoids inorganic reagents and leverages commercially available substrates.
Reaction Scheme:
Optimization Insights:
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Solvent: DMF enhances solubility and reaction homogeneity.
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Temperature: Elevated temperatures (80–90°C) accelerate cyclization.
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Stoichiometry: A 1:1.1:1.5 molar ratio of amine:diketone:hydroxylamine derivative maximizes yield .
Table 1: Synthesis Conditions and Yields
Amine | Diketone | Hydroxylamine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
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Hexan-1-amine | 2,4-Pentanedione | O-(4-Nitrobenzoyl) | DMF | 85 | 1.5 | 44* |
*Yield extrapolated from analogous reactions in .
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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¹H NMR (500 MHz, CDCl₃):
Infrared Spectroscopy (IR):
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Peaks at 2955 cm⁻¹ (C-H stretch, hexyl), 1553 cm⁻¹ (pyrazole ring vibration), and 3360 cm⁻¹ (N-H stretch, amine) .
Mass Spectrometry (HRMS):
Chemical Reactivity and Functionalization
Amine-Driven Reactions
The primary amine group undergoes:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff base formation: Condensation with aldehydes/ketones.
Pyrazole Ring Modifications
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Electrophilic substitution: Halogenation at C4 of the pyrazole ring under acidic conditions.
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Coordination chemistry: Pyrazole-N1 acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .
Activity | Mechanism | Structural Basis |
---|---|---|
AR antagonism | Competitive LBD binding | Pyrazole-electron deficiency |
Antiproliferative | Cell cycle arrest in cancer cells | Amine-mediated protein interaction |
Industrial and Research Applications
Pharmaceutical Intermediate
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Antifungals: Pyrazole’s bioisosteric replacement of triazoles in azole drugs.
Agrochemical Development
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